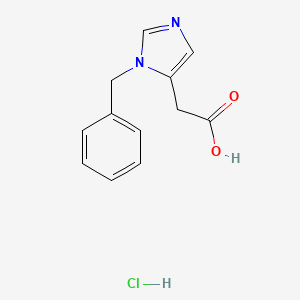

叔丁基 3-(4-溴-1-甲基-1H-吡唑-5-基)哌啶-1-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

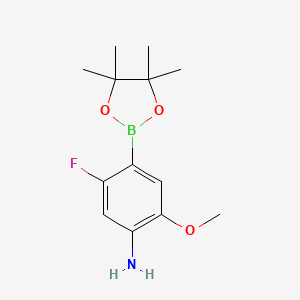

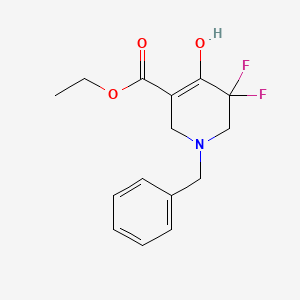

“tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate” is a chemical compound with the IUPAC name "tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)-1-piperidinecarboxylate" . It’s a member of the pyrazole class of compounds, which are considered privileged scaffolds in medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazoles are typically synthesized using traditional procedures . For instance, α,β-ethylenic ketones with a leaving group may react with hydrazine derivatives to form pyrazolines, which after removal of the leaving group, provide the desired pyrazoles .

Molecular Structure Analysis

The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The specific compound “tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate” would have additional functional groups attached to this base structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 3-(4-bromo-1H-pyrazol-5-yl)piperidine-1-carboxylate” include a density of 1.5±0.1 g/cm³, boiling point of 353.9±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 63.2±3.0 kJ/mol and a flash point of 167.9±27.9 °C .

科学研究应用

合成和结构分析

该化合物因其合成和结构特性而受到研究。例如,Richter 等人 (2009) 探索了叔丁基 4-[3-(二甲氨基)丙烯酰基]哌啶-1-甲酸酯与甲肼的反应,导致形成具有 1-甲基-1H-吡唑-5-基取代基的叔丁基化合物。该研究突出了吡唑和哌啶环之间的二面角,表明其结构的独特性 (Richter et al., 2009)。

药物合成中的中间体作用

Kong 等人 (2016) 描述了类似叔丁基化合物的合成,并指出其作为克唑替尼等生物活性化合物中间体的意义。这突出了其在药物研究中的潜在作用 (Kong et al., 2016)。

在伤害感受蛋白拮抗剂合成中的应用

Jona 等人 (2009) 的另一项研究展示了一种合成相关叔丁基化合物的有效方法。该方法以其在制造伤害感受蛋白拮抗剂中的应用而著称,表明该化合物对于开发新型治疗剂的重要性 (Jona et al., 2009)。

在抗癌药物开发中的应用

Zhang 等人 (2018) 专注于叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H)-甲酸酯,这是小分子抗癌药物的重要中间体。这项研究强调了该化合物在肿瘤学研究中的重要性 (Zhang et al., 2018)。

在合成新化合物中的作用

Martins 等人 (2012) 研究了 1-叔丁基-3(5)-三氟甲基-1H-吡唑的合成,突出了该化合物在创建具有潜在生物活性的新化学实体中的效用 (Martins et al., 2012)。

属性

IUPAC Name |

tert-butyl 3-(4-bromo-2-methylpyrazol-3-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrN3O2/c1-14(2,3)20-13(19)18-7-5-6-10(9-18)12-11(15)8-16-17(12)4/h8,10H,5-7,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNTUHVZUOTCGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=C(C=NN2C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375472.png)

![3-[(Dimethylamino)methyl]-5-methylaniline](/img/structure/B1375473.png)

![6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1375474.png)

![4-[(Dimethylamino)methyl]-3-methylaniline](/img/structure/B1375476.png)

![2-[2-(Bromomethyl)phenyl]-2-methylpropanenitrile](/img/structure/B1375480.png)

![1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one](/img/structure/B1375483.png)